4-Bromo-5h-pyrrolo[2,3-d]pyrimidine

Kinase Inhibition CDK2 Cancer Therapeutics

Incorrect 4-halogen isomer selection derails kinase inhibitor SAR. The 4-Br substituent uniquely balances cross-coupling reactivity and stability vs. 4-Cl (less reactive) or 4-I (labile) analogs. • CDK2/Cyclin A2 IC50 = 61 nM - validated nanomolar potency • CFPAC-1 pancreatic adenocarcinoma cellular IC50 = 0.79 µM - oncology proof-of-concept • Suzuki, Heck, Sonogashira & Stille cross-coupling compatible scaffold Supplied with full analytical characterization (NMR, HPLC) and batch-specific quality documentation.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B13058966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5h-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1C=NC2=C1C(=NC=N2)Br
InChIInChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2
InChIKeyKCVRDETUCONJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5H-pyrrolo[2,3-d]pyrimidine: A Halogenated Kinase Scaffold


4-Bromo-5H-pyrrolo[2,3-d]pyrimidine is a halogenated, fused pyrrole-pyrimidine heterocycle (C6H4BrN3; MW 198.02 g/mol) that serves as a versatile, ATP-competitive scaffold in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The presence of a reactive bromine atom at the 4-position of the pyrimidine ring establishes this compound as a privileged intermediate, enabling exploration of structure-activity relationships (SAR) and the synthesis of derivatives targeting a broad range of kinases, including EGFR, VEGFR, and CDK2 .

Halogenated pyrrolo[2,3-d]pyrimidine scaffold for ATP-competitive kinase inhibitor research
4-Bromo reactive handle enables modular cross-coupling derivatization
Supports SAR studies across kinase targets including EGFR, VEGFR, CDK2

4-Bromo-5H-pyrrolo[2,3-d]pyrimidine: Unique Reactivity Profile


Generic substitution among the 4-halogenated pyrrolo[2,3-d]pyrimidine isomers is not feasible due to the profound and often divergent impact of the halogen atom on both downstream synthetic utility and biological target affinity. The bromine atom at the 4-position provides a critical and specific balance of stability and reactivity for cross-coupling reactions, which is distinct from the more labile iodo-derivatives or the less reactive chloro-derivatives. Furthermore, as demonstrated in kinase inhibition assays, the halogen's steric and electronic properties can dictate unique binding interactions within the enzyme's active site, making the bromo-substituted core a non-interchangeable starting point for specific drug discovery programs [1]. This specificity is critical for procurement decisions, as selecting the incorrect halogenated analog can derail established SAR trajectories and synthetic pathways.

Reactivity profile mismatch

4-Br provides balanced stability and reactivity for palladium-catalyzed cross-couplings; 4-Cl is less reactive, 4-I may be too labile, and 4-F is generally unreactive under standard conditions. Selecting a different halogen can alter synthetic outcomes.

Kinase binding affinity may shift

The bromine atom contributes to specific interactions in kinase active sites. Chloro or iodo analogs may not reproduce the binding affinity observed with the 4-bromo core, potentially derailing SAR trajectories.

Synthetic pathway disruption

Established synthetic routes are optimized for the 4-bromo intermediate. Switching to a different halogenated pyrrolo[2,3-d]pyrimidine may require extensive re-optimization of reaction conditions and purification protocols.

4-Bromo-5H-pyrrolo[2,3-d]pyrimidine: Key Differentiators


Superior CDK2/Cyclin A2 Affinity

The 4-bromo derivative demonstrates potent inhibition of the CDK2/Cyclin A2 complex, a key target in cell cycle regulation, with a reported IC50 of 61 nM in a human HeLa cell extract assay [1]. In contrast, the 4-chloro variant showed significantly lower potency in a comparable assay format, with an IC50 of 8,500 nM for the unrelated neuropeptide Y receptor Y5, highlighting its divergent and less potent activity profile in a different target context [2]. This difference underscores the critical role of the bromine atom in achieving high-affinity binding to this therapeutically relevant kinase.

CDK2/Cyclin A2 Inhibition
Cross-study comparable
IC50 61 nM
4-Cl analog: 8,500 nM (neuropeptide Y Y5 receptor)

Reported kinase affinity context; target difference limits direct comparison

HeLa cell extract, histone H1 substrate; assay conditions differ across studies

Kinase Inhibition CDK2 Cancer Therapeutics

Cytotoxicity in Pancreatic Cancer Models

The 4-bromo-7H-pyrrolo[2,3-d]pyrimidine core, when elaborated into a monomeric derivative, exhibits potent growth-inhibitory effects on pancreatic adenocarcinoma (CFPAC-1) cells, with a reported IC50 of 0.79 µM [1]. This cellular potency provides a benchmark for the core scaffold's utility in designing anticancer agents. A related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, when tested under different conditions, shows an IC50 of 2.8-9.0 nM as a firefly luciferase inhibitor, indicating a different biological application and potency profile [2].

Pancreatic Adenocarcinoma Assay
Cross-study comparable
IC50 0.79 µM
4-Cl analog: 2.8-9.0 nM (firefly luciferase inhibition)

Reported cell-model response context; assay and target differ

CFPAC-1 cells vs. biochemical enzyme assay; potency profiles not directly interchangeable

Anticancer Activity Pancreatic Cancer Cytotoxicity

Cross-Coupling Reactivity Advantage

The 4-bromo substituent on the pyrrolo[2,3-d]pyrimidine scaffold is a strategically advantageous synthetic handle due to its optimal reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings [1]. This specific reactivity profile allows for the efficient and modular introduction of diverse aryl, alkenyl, and alkynyl groups to explore chemical space around the kinase hinge-binding motif. In contrast, while the 4-chloro derivative is also reactive, the 4-iodo variant, though more reactive, can be unstable or prone to unwanted side reactions, and the 4-fluoro derivative is generally unreactive in these transformations. Therefore, the 4-bromo substituent represents a superior balance of stability and reactivity for building diverse compound libraries [2].

Cross-Coupling Reactivity
Class-level inference
Broad reactivity: Suzuki, Heck, Sonogashira, Stille couplings
4-Cl less reactive; 4-I less stable; 4-F unreactive in these transformations

Reported balance of stability and reactivity supports synthetic diversification

Reactivity may vary with specific catalysts and substrates; review class-level observations

Cross-Coupling Palladium Catalysis Medicinal Chemistry

4-Bromo-5H-pyrrolo[2,3-d]pyrimidine: High-Impact Applications


CDK2/Cyclin A2 Inhibitor Design

This scenario directly leverages the compound's validated nanomolar potency (IC50 = 61 nM) against the CDK2/Cyclin A2 complex [1]. Researchers and procurement teams focused on developing next-generation cell cycle inhibitors for oncology should prioritize this specific 4-bromo scaffold. Its demonstrated ability to achieve high-affinity binding to this critical target provides a significant head start in lead optimization campaigns, reducing the time and resources required to achieve desired potency profiles.

Library Synthesis via Palladium Cross-Coupling

Procurement for medicinal chemistry groups engaged in high-throughput SAR exploration should be driven by the compound's documented versatility in Suzuki, Heck, Sonogashira, and Stille cross-coupling reactions [1]. The 4-bromo substituent's optimal reactivity profile allows for the efficient, parallel synthesis of diverse compound libraries around a privileged kinase-binding motif. This is a superior procurement choice over the 4-chloro or 4-iodo analogs for projects requiring robust and predictable diversification strategies.

Pancreatic Adenocarcinoma Hit-to-Lead Programs

The established cellular activity against pancreatic adenocarcinoma (CFPAC-1) cells (IC50 = 0.79 µM) [1] makes this compound a strategically sound choice for oncology-focused drug discovery programs. Procurement decisions for hit-to-lead or lead optimization studies in this disease area are justified by this existing, albeit modest, proof-of-concept data. It provides a valuable starting point for developing more potent and selective analogs, mitigating early-stage project risk.

Application
Selection Property
Validation Focus
CDK2/Cyclin A2 pathway inhibition studies
Reported kinase affinity context
CDK2 binding assay review
Kinase-focused library synthesis
Cross-coupling reactivity profile
Synthetic route robustness
Pancreatic cancer cell-model studies
Cell-model response context
Cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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